molecular formula C10H11F2NO3 B3046035 Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate CAS No. 1184754-51-5

Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate

Cat. No.: B3046035
CAS No.: 1184754-51-5
M. Wt: 231.20
InChI Key: KCMYRZFFXJTHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate is a benzoate ester derivative featuring an amino group at the para position (C4) and a 2,2-difluoroethoxy substituent at the meta position (C3) of the aromatic ring.

Properties

IUPAC Name

methyl 4-amino-3-(2,2-difluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-15-10(14)6-2-3-7(13)8(4-6)16-5-9(11)12/h2-4,9H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMYRZFFXJTHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251758
Record name Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184754-51-5
Record name Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184754-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate (CAS 1333918-49-2)

  • Structural Differences: The trifluoroethoxy group in this compound is attached via a carbonylamino linker at C3, compared to the direct 2,2-difluoroethoxy substitution in the target compound. A methyl group replaces the amino group at C3.
  • The absence of a free amino group may limit hydrogen-bonding interactions in biological systems .

Methyl 4-amino-3-(cyclopropylmethoxy)benzoate (CAS 1154342-13-8)

  • Structural Differences :
    • The 2,2-difluoroethoxy group is replaced by a bulkier cyclopropylmethoxy substituent.
  • Implications: The cyclopropylmethoxy group introduces steric hindrance, which could reduce metabolic degradation but also hinder membrane permeability.

Ethyl 2-[(4-fluorobenzoyl)amino]benzoate (CAS 305377-07-5)

  • Structural Differences: Substitution occurs at C2 instead of C3, with a 4-fluorobenzoylamino group. An ethyl ester replaces the methyl ester.
  • Implications: The ethyl ester may confer slower hydrolysis rates compared to methyl esters, altering pharmacokinetics.

Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate

  • Structural Differences: A hydroxyl group at C2 and a trifluoroacetamido group at C4 replace the amino and difluoroethoxy groups.
  • Implications: The trifluoroacetamido group is highly electronegative, likely increasing acidity and reactivity in nucleophilic environments.

Tabulated Structural and Functional Comparison

Compound Name Substituent at C3 Substituent at C4 Ester Group Key Properties Reference
Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate 2,2-Difluoroethoxy Amino Methyl Balanced polarity, moderate stability N/A
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate Trifluoroethoxycarbonylamino Methyl Methyl High electronegativity, reduced solubility
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate Cyclopropylmethoxy Amino Methyl Steric hindrance, potential toxicity
Ethyl 2-[(4-fluorobenzoyl)amino]benzoate None 4-Fluorobenzoylamino (C2) Ethyl Enhanced lipophilicity, slower hydrolysis

Research Findings and Implications

  • Electronic Effects : The 2,2-difluoroethoxy group in the target compound provides intermediate electron-withdrawing properties compared to trifluoroethoxy (stronger) and cyclopropylmethoxy (weaker) groups. This balance may optimize interactions with biological targets such as enzymes or receptors.
  • Metabolic Stability : Methyl esters (as in the target compound) generally undergo faster hydrolysis than ethyl esters, which could be advantageous in prodrug design .
  • Safety Profile: Structural analogs like methyl 4-amino-3-(cyclopropylmethoxy)benzoate highlight the importance of substituent bulk in toxicity, suggesting that the difluoroethoxy group may offer a safer profile due to reduced steric strain .

Biological Activity

Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate, a compound with potential applications in herbicide formulations, has garnered attention for its biological activity, particularly in the context of plant physiology and herbicide resistance mechanisms. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, relevant case studies, and research findings.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H11F2NO3
  • Molecular Weight : 235.20 g/mol
  • CAS Number : 945245-76-1

The presence of the difluoroethoxy group is significant as it enhances the compound's lipophilicity and potentially its herbicidal efficacy.

The primary mode of action for this compound is believed to be linked to its ability to inhibit specific enzymatic pathways in plants. Research indicates that compounds with similar structures often target the acetolactate synthase (ALS) pathway, which is critical for branched-chain amino acid synthesis in plants. Inhibition of this pathway can lead to stunted growth or death in susceptible plant species.

Herbicidal Efficacy

  • Target Species : this compound has shown effectiveness against various weed species, particularly those exhibiting resistance to conventional herbicides.
  • Resistance Mechanisms : Studies have indicated that certain weed populations develop resistance through enhanced metabolic degradation of herbicides via cytochrome P450 enzymes. This compound may be metabolized differently in resistant versus susceptible biotypes, leading to varying levels of efficacy.

Case Studies

  • Study on Echinochloa phyllopogon : A significant study demonstrated that the application of this compound led to reduced growth in susceptible strains of Echinochloa phyllopogon, while resistant strains exhibited metabolic adaptation mechanisms involving cytochrome P450 enzymes .
  • Metabolomic Profiling : In another investigation utilizing salivary metabolomics, researchers identified changes in metabolite profiles associated with exposure to this compound, suggesting potential biomarkers for assessing herbicide impact on plant health .

Efficacy Data Table

Study ReferenceTarget SpeciesConcentration (µM)Observed Effect
Echinochloa phyllopogon10 - 100Growth inhibition observed
Various weed species5 - 50Variable resistance noted
Salivary metabolomicsN/AMetabolite profile changes

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate, and what reaction conditions are critical for high yield?

The compound is typically synthesized via a nitro reduction pathway. A general procedure involves:

  • Step 1: Nitration of a benzoate precursor followed by nucleophilic substitution to introduce the 2,2-difluoroethoxy group.
  • Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reductants like SnCl₂/HCl.
    Critical conditions include strict temperature control (40–60°C for substitution reactions) and anhydrous solvents to avoid side reactions. For example, describes a similar reduction step (Procedure B) using palladium catalysts, yielding 41% after crystallization .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Key characterization methods include:

  • 1H NMR : Peaks for the aromatic protons (δ 7.46–6.71 ppm), difluoroethoxy group (δ 4.76 ppm, quartet), and methyl ester (δ 3.76 ppm) .
  • Mass spectrometry (MS) : ESI-MS confirms the molecular ion ([M+H]⁺ at m/z ~249.9) .
  • Elemental analysis : Validates purity (>95% by HPLC). Ambiguities in NMR splitting (e.g., overlapping signals) can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents like DMSO-d6 .

Q. What biological activities are associated with this compound, and what assay methodologies are used?

The compound’s amino and difluoroethoxy groups suggest potential as a DNA gyrase inhibitor (critical for bacterial replication). Assays include:

  • Microbroth dilution (MIC determination against Acinetobacter baumannii or E. coli), referencing protocols from .
  • Enzyme inhibition kinetics : IC₅₀ values are measured via ATPase activity assays using purified gyrase subunits .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to variability?

Yield optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency compared to ethanol .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullman-type couplings) may enhance difluoroethoxy introduction .
  • Purification : Gradient recrystallization (hexane/EtOH) minimizes impurities, as shown in . Variability often arises from residual moisture or competing side reactions (e.g., ester hydrolysis).

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?

Contradictions may arise from:

  • Solvent effects : Compare DMSO-d6 vs. CDCl₃ spectra (e.g., amine proton exchange broadening in DMSO) .
  • Impurity profiling : LC-MS identifies byproducts (e.g., incomplete reduction intermediates).
  • Reference standards : Cross-validate with synthesized analogs (e.g., trifluoroethoxy derivatives in ) .

Q. What structure-activity relationship (SAR) insights exist for modifications to the difluoroethoxy group?

SAR studies suggest:

  • Electron-withdrawing effects : The difluoroethoxy group enhances electrophilic aromatic substitution reactivity compared to methoxy.
  • Biological potency : Trifluoroethoxy analogs () show higher gyrase inhibition, but difluoroethoxy improves solubility .
  • Synthetic modifications : Replacing the ether oxygen with sulfur (thioether) or varying fluorine positions alters logP and bioavailability .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability considerations:

  • pH sensitivity : Degrades in alkaline conditions (pH >9) via ester hydrolysis.
  • Light exposure : UV-Vis studies show photodegradation after 48 hours; store in amber vials at –20°C .
  • Thermal stability : TGA/DSC analysis confirms decomposition >150°C .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices?

  • HPLC-UV/HRMS : Use a C18 column (acetonitrile/0.1% formic acid gradient) with detection at 254 nm .
  • Isotope dilution : ¹³C-labeled internal standards improve quantification accuracy in biological samples .

Q. How can computational modeling predict its binding interactions with target enzymes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with DNA gyrase ATP-binding pockets.
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) .

Q. What strategies mitigate toxicity or off-target effects in preclinical studies?

  • Cytotoxicity screening : Use HEK293 or HepG2 cells (MTT assay) to identify safe concentrations (<10 µM) .
  • Metabolite profiling : LC-MS/MS identifies reactive metabolites (e.g., quinone imines) that may require structural tweaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.